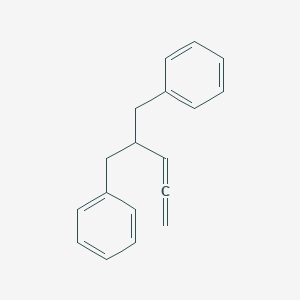![molecular formula C9H11F3O3 B14191689 8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 922173-71-5](/img/structure/B14191689.png)
8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethoxy)-1,4-dioxaspiro[45]dec-7-ene is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethoxy)-1,4-dioxaspiro[4One common method is the reaction of N-heteroaromatic alcohols with trifluoromethoxylation reagents under specific conditions, such as using nitromethane (MeNO2) at 100°C . This method allows for the efficient introduction of the trifluoromethoxy group into the desired molecular framework.
Industrial Production Methods
Industrial production of 8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the electronic and steric properties of the compound, affecting its binding affinity and reactivity with target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene include other spirocyclic compounds and trifluoromethoxy-containing molecules, such as:
- Spiro[4.5]dec-7-ene derivatives
- Trifluoromethoxy-substituted aromatic compounds
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic structure with a trifluoromethoxy group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
922173-71-5 |
|---|---|
Molecular Formula |
C9H11F3O3 |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
8-(trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C9H11F3O3/c10-9(11,12)15-7-1-3-8(4-2-7)13-5-6-14-8/h1H,2-6H2 |
InChI Key |
JGRFQHLNMPMKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=C1OC(F)(F)F)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)

![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)

![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)
![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)



![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)


